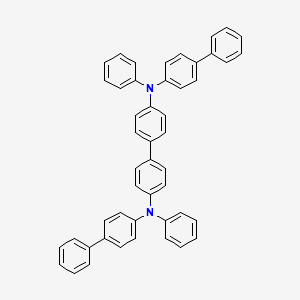

N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine (DBDPB) is an organic compound, which is used as a precursor for the synthesis of various organic materials. DBDPB is a yellow-orange solid, which is insoluble in water and has a melting point of 253-255°C. It is a versatile building block for the construction of many organic and inorganic materials, and is widely used in the synthesis of polymers, dyes, and other materials.

Applications De Recherche Scientifique

Organic Electronics

DPBDB is utilized as a building block in organic electronics due to its excellent electron-transporting properties. It is often incorporated into the active layers of organic light-emitting diodes (OLEDs) to enhance their performance. The compound’s ability to transport electrons efficiently makes it valuable in the development of devices with lower power consumption and higher brightness .

Photovoltaic Cells

In the realm of solar energy, DPBDB finds application in photovoltaic cells. Its role as an electron donor in the active layer of organic photovoltaic cells (OPVs) contributes to the conversion efficiency of these devices. The molecular structure of DPBDB allows for fine-tuning of the photovoltaic properties, optimizing the absorption and conversion of solar energy into electricity .

Photonics

DPBDB’s photonic applications are attributed to its high thermal stability and electronic properties. It is used in the development of photonic devices such as waveguides and light modulators. The compound’s ability to manipulate light at the molecular level enables the creation of advanced photonic circuits for telecommunications and computing .

Sensors

The sensitivity of DPBDB to various stimuli makes it a candidate for sensor applications. It can be used in the fabrication of chemical sensors that detect specific substances or changes in environmental conditions. Its structural properties allow for the development of sensors with high selectivity and sensitivity .

Bioimaging

In bioimaging, DPBDB derivatives are explored for their fluorescent properties. These compounds can be attached to biomolecules or used as contrast agents to enhance the imaging of biological tissues. Their fluorescence can be tuned for specific wavelengths, making them useful in a variety of imaging techniques .

Drug Delivery

Research into DPBDB’s application in drug delivery is ongoing. Its ability to form stable complexes with various molecules suggests potential as a carrier for therapeutic agents. The compound could be engineered to target specific cells or tissues, thereby improving the efficacy and safety of drug delivery systems .

Chemical Synthesis

DPBDB is also a valuable reagent in chemical synthesis. It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create complex organic molecules. Its stability and reactivity make it a versatile reagent for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and other organic compounds .

Organic Semiconductors

Lastly, DPBDB is integral to the development of organic semiconductors. It is used as a core material in the production of thin-film transistors and other semiconductor devices. The compound’s semiconducting properties are harnessed to create flexible, lightweight, and cost-effective electronic components .

Propriétés

IUPAC Name |

N,4-diphenyl-N-[4-[4-(N-(4-phenylphenyl)anilino)phenyl]phenyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H36N2/c1-5-13-37(14-6-1)39-21-29-45(30-22-39)49(43-17-9-3-10-18-43)47-33-25-41(26-34-47)42-27-35-48(36-28-42)50(44-19-11-4-12-20-44)46-31-23-40(24-32-46)38-15-7-2-8-16-38/h1-36H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVOZSYGHFDAKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H36N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Benzenediamine, N1-[2-(dimethylamino)ethyl]-](/img/structure/B1647723.png)

![(E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)prop-2-en-1-ol](/img/structure/B1647732.png)

![6-(3,4-Dimethylphenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid](/img/structure/B1647765.png)

![[5-(3-Methylphenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B1647780.png)

![4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B1647784.png)